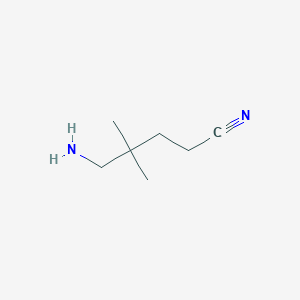
2-Azido-4-fluoro-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic azides It features a benzene ring substituted with an azido group (-N₃), a fluorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-fluoro-1-methylbenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the diazotransfer reaction, where a diazonium salt is converted to an azide using sodium azide under mild conditions. Another approach involves the nucleophilic substitution of a halogenated precursor with sodium azide.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotransfer reactions or nucleophilic substitution processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, amines, thiols, and appropriate solvents (e.g., DMF, DMSO).
Cycloaddition: Copper(I) catalysts, alkyne substrates, and solvents like acetonitrile.
Reduction: Hydrogen gas, palladium catalysts, lithium aluminum hydride, and solvents like ether or THF.
Major Products Formed
Substitution: Amines, thiols, and other nucleophile-substituted derivatives.
Cycloaddition: Triazoles and related heterocycles.
Reduction: Amines and related reduced products.
Aplicaciones Científicas De Investigación
2-Azido-4-fluoro-1-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Materials Science: Employed in the development of novel materials with unique properties, such as polymers and coatings.
Bioconjugation: Utilized in click chemistry for the labeling and modification of biomolecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-Azido-4-fluoro-1-methylbenzene in chemical reactions involves the reactivity of the azido group. The azido group can act as a nucleophile or participate in cycloaddition reactions, forming stable triazole rings. The fluorine atom and methyl group on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azido-1-fluoro-4-methylbenzene
- 4-Azido-2-fluoro-1-methylbenzene
- 2-Azido-4-chloro-1-methylbenzene
Uniqueness
2-Azido-4-fluoro-1-methylbenzene is unique due to the presence of both an azido group and a fluorine atom on the benzene ring. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the combination of azido and fluorine functionalities can lead to unique chemical properties and applications not observed in other similar compounds.
Propiedades
IUPAC Name |
2-azido-4-fluoro-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPNEXKKTWRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)








![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2847463.png)

